molecular formula C23H22N2O2 B593138 N-Phenyl-1-pentyl-1H-indole-3-carboxamide CAS No. 1430634-87-9

N-Phenyl-1-pentyl-1H-indole-3-carboxamide

Cat. No.: B593138
CAS No.: 1430634-87-9
M. Wt: 358.4 g/mol
InChI Key: JBVNFKZVDLFOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Phenyl-1-pentyl-1H-indole-3-carboxamide”, also known as SDB-006, is a cannabimimetic indole . It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 21 and 140 nM, respectively .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “this compound” closely resembles cannabinoid compounds from patent WO 2003/035005 but with an indole core instead of indazole, and a simple pentyl chain on the indole 1-position .


Chemical Reactions Analysis

The NMR data of “this compound” were very similar to those of 1-adamantyl-1-pentyl-1H-indol-3-yl ketone (AB-001; molecular formula: C24H31NO) except for the quarternary carbon signal at δc 165.2 (C-1), which was high-field shifted from δc 202.0 and for the additional broad proton signal at δH 7.20 (1H, brs) .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C24H32N2O, with an average mass of 364.524 Da and a monoisotopic mass of 364.251465 Da .

Scientific Research Applications

  • Identification and Characterization of Synthetic Cannabinoids : N-Phenyl-1-pentyl-1H-indole-3-carboxamide has been identified as a component in illegal designer drugs. It's part of a class of synthetic cannabinoids that have been detected in various products, with some studies focusing on its identification and chemical characterization (Uchiyama et al., 2012).

  • Pharmacological Studies on Synthetic Cannabinoids : Research has explored the allosteric modulation of cannabinoid receptors by compounds similar to this compound. These studies aim to understand the interaction of these synthetic cannabinoids with CB1 receptors, providing insights into their potential therapeutic applications or harmful effects (Piscitelli et al., 2012).

  • Synthetic Cannabinoids in Forensic Science : Some studies have focused on the forensic toxicology aspects of synthetic cannabinoids like this compound. These research efforts involve identifying and analyzing the metabolism of these substances in the context of drug abuse and legal implications (Sobolevsky et al., 2015).

  • Chemical Synthesis and Characterization : Several studies delve into the synthesis and chemical properties of compounds related to this compound. These studies contribute to a deeper understanding of the chemical nature of such compounds, which is crucial for both therapeutic and forensic applications (Geetha et al., 2020).

Mechanism of Action

“N-Phenyl-1-pentyl-1H-indole-3-carboxamide” binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 21 and 140 nM, respectively . It acts as a full agonist at CB1 and CB2 receptors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Phenyl-1-pentyl-1H-indole-3-carboxamide involves the reaction of 1-pentylindole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then dehydrated using thionyl chloride to yield the final product.", "Starting Materials": [ "1-pentylindole-3-carboxylic acid", "N-phenylhydroxylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 1-pentylindole-3-carboxylic acid and N-phenylhydroxylamine in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for several hours at room temperature.", "Step 3: Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Add thionyl chloride dropwise to the residue and stir for several hours at room temperature.", "Step 5: Quench the reaction with ice-cold water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Phenyl-1-pentyl-1H-indole-3-carboxamide." ] }

CAS No.

1430634-87-9

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

naphthalen-1-yl 1-pentylindazole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3

InChI Key

JBVNFKZVDLFOAY-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43

Synonyms

1-​pentyl-​N-​phenyl-1H-indole-​3-​carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.